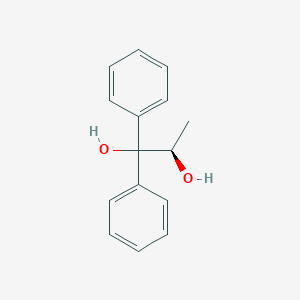
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane): is a complex organic compound characterized by its unique structural features It consists of a cyclohexane backbone with a propyl group and a trifluorophenyl group attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane backbone, followed by the introduction of the propyl group and the trifluorophenyl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trifluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The propyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparación Con Compuestos Similares
- Trans-4-Propyl-4’-(2,3-difluorophenyl)-1,1’-bi(cyclohexane)
- Trans-4-Propyl-4’-(2,4-difluorophenyl)-1,1’-bi(cyclohexane)
- Trans-4-Propyl-4’-(2,3,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)










![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
